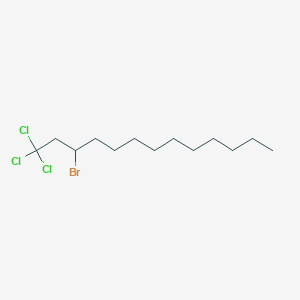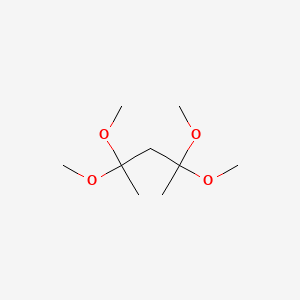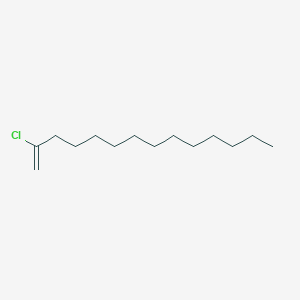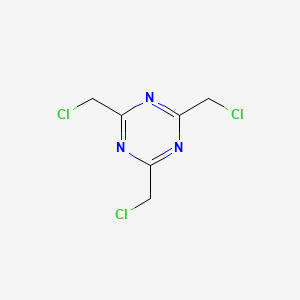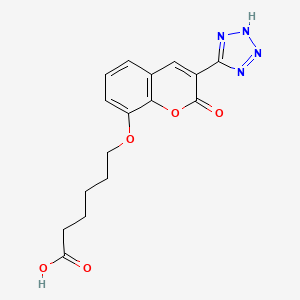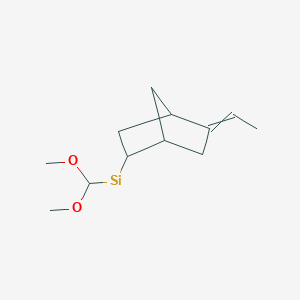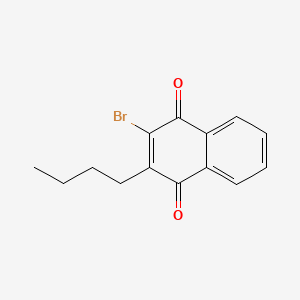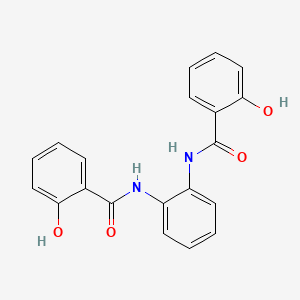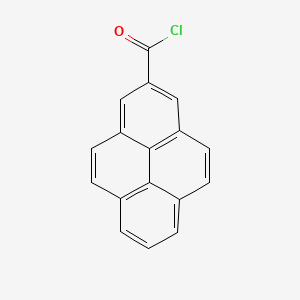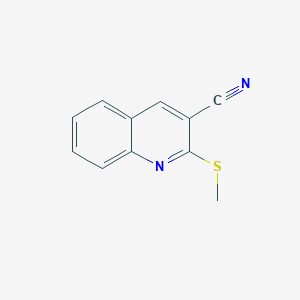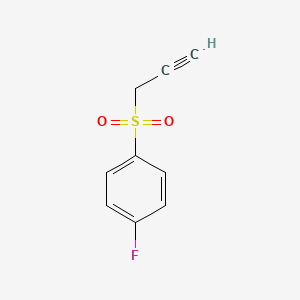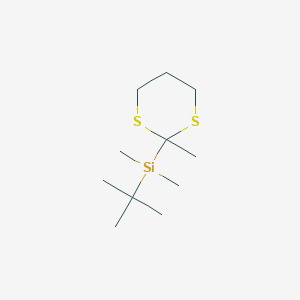
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 2-methyl-1,3-dithian-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methyl-1,3-dithiane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3CSiCl(CH3)2+2-methyl-1,3-dithiane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane involves its ability to act as a protecting group. The silicon atom forms a stable bond with hydroxyl or amino groups, preventing unwanted reactions during synthetic procedures. The protecting group can be removed under specific conditions, revealing the functional group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilane
- tert-Butyl(dimethyl)(tributylstannylmethoxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is unique due to the presence of the 2-methyl-1,3-dithian-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful as a protecting group in complex synthetic pathways.
Properties
CAS No. |
104210-90-4 |
|---|---|
Molecular Formula |
C11H24S2Si |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C11H24S2Si/c1-10(2,3)14(5,6)11(4)12-8-7-9-13-11/h7-9H2,1-6H3 |
InChI Key |
WCNXKHHSPYLIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




